molecular formula C10H17NO5S B3380190 tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate CAS No. 183606-83-9

tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate

Cat. No.: B3380190
CAS No.: 183606-83-9
M. Wt: 263.31 g/mol
InChI Key: RJQRXKCRDWVGBQ-UHFFFAOYSA-N
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Description

Tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial processes. This compound features a tert-butyl group attached to a thiopyran ring, which is further functionalized with a carbamate group. The presence of the dioxido and oxo groups on the thiopyran ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under acidic or basic conditions.

    Introduction of the Dioxido and Oxo Groups: Oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid can introduce the dioxido and oxo functionalities onto the thiopyran ring.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Carbamate Formation: The final step involves the reaction of the functionalized thiopyran with an isocyanate or carbamoyl chloride to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites on the molecule.

    Reduction: Reduction reactions can target the oxo or dioxido groups, potentially converting them to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the tert-butyl or carbamate groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can serve as a probe or inhibitor for studying enzyme activities, particularly those involving sulfur-containing substrates. Its structural features may also be exploited in the design of bioactive molecules.

Medicine

Medicinally, this compound has potential applications as a drug candidate or a pharmacophore in the development of new therapeutics. Its ability to interact with biological targets through multiple functional groups makes it a versatile scaffold.

Industry

Industrially, this compound can be used in the development of new materials, catalysts, or as an intermediate in the production of fine chemicals. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carbamate group, forming covalent or non-covalent bonds. The dioxido and oxo groups can participate in redox reactions, influencing cellular processes. Molecular targets may include enzymes involved in sulfur metabolism or proteins with reactive cysteine residues.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1-oxo-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate: Lacks the dioxido group, resulting in different reactivity and applications.

    Tert-butyl (1,1-dioxido-3-hydroxy-2H-thiopyran-4-yl)carbamate: Contains a hydroxyl group instead of an oxo group, affecting its chemical behavior.

    Tert-butyl (1,1-dioxido-3-aminotetrahydro-2H-thiopyran-4-yl)carbamate: Features an amino group, which can alter its biological activity and reactivity.

Uniqueness

Tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both dioxido and oxo groups on the thiopyran ring, along with the carbamate and tert-butyl groups, allows for a wide range of chemical transformations and interactions with biological targets.

This comprehensive overview highlights the versatility and potential of this compound in various scientific and industrial fields

Properties

IUPAC Name

tert-butyl N-(1,1,3-trioxothian-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5S/c1-10(2,3)16-9(13)11-7-4-5-17(14,15)6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQRXKCRDWVGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (S)-methyl 2-(tert-butoxycarbonylamino)-4-(methylsulfonyl)butanoate (2 g, 6.78 mmol) in tetrahydrofuran (50 mL) was cooled to −78° C., to which potassium bis(trimethylsilyl)amide (1.0 M, toluene solution, 15 ml) was added dropwise, and the mixture was stirred at −78° C. for 2 hours and at room temperature for another 2 hours. An aqueous solution of ammonium chloride (1 M) was added, and the mixture was stirred. The reaction mixture was subjected to liquid separation. The resultant organic layer was then washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the formed solid was collected by filtration to obtain the title compound. The water layer separated previously was extracted twice with ethyl acetate. The resultant organic layers were combined, washed with water and brine, and dried over anhydrous magnesium sulfate. The ethyl acetate extracts were combined, dried and then concentrated under reduced pressure to obtain the title compound. The combined product was purified by flash column chromatography (ethyl acetate:petroleum ether, 3:1) to afford the title compound (55 mg, yield 22%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate
Reactant of Route 2
tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate
Reactant of Route 3
tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate
Reactant of Route 4
tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate
Reactant of Route 6
tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate

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